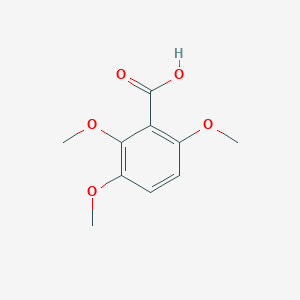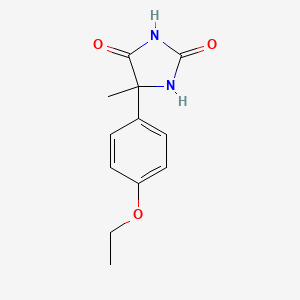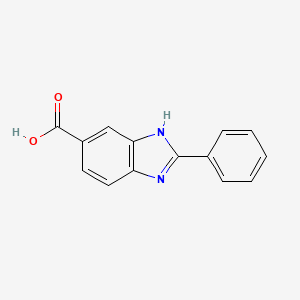![molecular formula C11H12O5 B1348274 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid CAS No. 36099-14-6](/img/structure/B1348274.png)
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid is a chemical compound with the molecular formula C10H10O51. Its IUPAC name is (2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid1. The compound has a molecular weight of 210.191.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available literature. However, related compounds have been synthesized using various methods. For instance, a structurally similar compound, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, has been used as a starting point for the synthesis of various chalcones2.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O5/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12)1. This indicates that the compound has a benzodioxin core with an oxyacetic acid group attached to it.
Chemical Reactions Analysis
Specific chemical reactions involving 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid are not available in the retrieved literature. However, related compounds have been used in various chemical reactions. For example, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one has been used in the synthesis of chalcones2.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.191. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- The compound has been involved in the synthesis of novel organotin carboxylates with potential applications in materials science. These compounds feature unique hexanuclear cage structures and have been studied for their supramolecular structures and fluorescence activity, indicating potential use in material sciences and sensing applications (Xiao et al., 2019).
Biological and Anticancer Properties
- Derivatives of the compound have shown interesting biological activities. For instance, compounds synthesized from related structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential in cancer treatment research (Tuyet Anh Dang Thi et al., 2015).
Synthesis of Heterocycles
- The compound's derivatives have been utilized in the synthesis of a wide range of heterocycles, indicating its versatility and potential application in pharmaceuticals and organic chemistry (A. Y. Soliman et al., 2010).
Agricultural and Antimicrobial Uses
- Similar structural compounds have been isolated and synthesized for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This highlights potential applications in agriculture and biocontrol (F. A. Macias et al., 2006).
Sensor Technology
- Analogous compounds have been used in the development of electrochemical sensors, indicating potential applications in detecting biological and chemical substances (L. A. Shundrin et al., 2016).
Safety And Hazards
The safety information available indicates that this compound may be an irritant1. However, detailed safety and hazard information is not available in the retrieved literature.
Zukünftige Richtungen
The future directions for this compound are not explicitly mentioned in the available literature. However, related compounds have shown potential in various fields such as drug development3, indicating that 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid may also have potential applications in these areas.
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-11(13)3-4-14-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSUFSSNJPUNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)












